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molecular formula C12H17NO B1580969 4-(2-Methoxyphenyl)piperidine CAS No. 58333-75-8

4-(2-Methoxyphenyl)piperidine

Cat. No. B1580969
M. Wt: 191.27 g/mol
InChI Key: SRAVSVBVHDLLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06514993B1

Procedure details

2-Methoxybenzaldehyde (200 g) and ethyl acetoacetate (400 g) were mixed and cooled to 5° C. Piperidine (25 ml) was added and the mixture was stirred overnight at room temperature. The next day potassium tert-butoxide (25 g) was added. After 1.5 hours the mixture totally solidified and was left for 2 days. Ethanol (2000 ml) was added and the pricipitate was filtered off, washed with ethanol and finally dried in vacuo. Yield: 326 g. All of the thus obtained solid product (325 g) was added in small portions during one hour to a solution of potassium hydroxide (260 g) in water (320 ml) kept at 80-90° C. After stirring for further two hours at 80°, water (2000 ml) and diethyl ether (1000 ml) were added. After stirring, the organic phase was separated and discarded. To the remaining aqueous solution was added ice and concentrated hydrochloric acid until pH<1. After stirring for 45 minutes, the precipitated product was filtered off and dried. Yield of 3-(2-methoxyphenyl)-1,5-pentanedicarboxylic acid: 137 g, mp: 183-185° C. A mixture of the pentane-dicarboxylic acid (97 g) and urea (28 g) was heated at 160-165° C. for 2 hours. After cooling to 70° C., ethanol (150 ml) was added. The precipitated 4-(2-methoxyphenyl)-2,6-piperidinedione was filtered off and subsequently dried. Yield 66 g. Mp: 127-129° C. To a suspension of LiAlH4 (30 g) in dry THF (1000 ml) were added small portions (in total 65 g) of the piperidinedione while the temperature gradually raised to reflux. After reflux for 2.5 hours, the mixture was cooled below 10° C. and diluted aqueous NaOH solution (4M) (60 ml) was cautiously added. Precipitated inorganic salts were filtered off. The solvent was evaporated and the remaining oil was dissolved in dichloromethane, dried (anh. Na2SO4), filtered and dichloromethane evaporated leaving 56 g of 4-(2-methoxyphenyl)piperidine as an oil. All of the piperidine was dissolved in a mixture of 48% aqueous hydrobromic acid (400 ml) and a 33% solution of hydrogenbromide in acetic acid (400 ml). The solution was refluxed for 19 hours. Excess hydrobromic and acetic acids was evaporated in vacuo leaving 47 g of 4-(2-hydroxyphenyl)piperidine hydrobromide as a visceous oil. The hydrobromide (45 g) was dissolved in a mixture of water (300 ml) and THF (150 ml). Potassium carbonate (80 g) was added in small lots. A solution of di-tert-butyldicarbonate (40 g) in THF (150 ml) was added dropwise. The mixture was stirred overnight. The aqueous phase was separated and washed with dietyl ether (2×100 ml). The combined organic phases were dried (anh. MgSO4) and the solvents evaporated. The remaining product was stirred with diisopropyl ether and the precipitated product was filtered off. Yield of the title phenol derivative 5a: 24 g, mp: 187-189° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
2000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=O.C(OCC)(=O)CC(C)=O.[NH:20]1[CH2:25][CH2:24]C[CH2:22][CH2:21]1.CC(C)([O-])C.[K+]>C(O)C>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]1[CH2:24][CH2:25][NH:20][CH2:21][CH2:22]1 |f:3.4|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
COC1=C(C=O)C=CC=C1
Name
Quantity
400 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1.5 hours the mixture totally solidified
Duration
1.5 h
WAIT
Type
WAIT
Details
was left for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
the pricipitate was filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
finally dried in vacuo
ADDITION
Type
ADDITION
Details
All of the thus obtained solid product (325 g) was added in small portions during one hour to a solution of potassium hydroxide (260 g) in water (320 ml)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
kept at 80-90° C
STIRRING
Type
STIRRING
Details
After stirring for further two hours at 80°
Duration
2 h
ADDITION
Type
ADDITION
Details
water (2000 ml) and diethyl ether (1000 ml) were added
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
ADDITION
Type
ADDITION
Details
To the remaining aqueous solution was added ice and concentrated hydrochloric acid until pH<1
STIRRING
Type
STIRRING
Details
After stirring for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered off
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
A mixture of the pentane-dicarboxylic acid (97 g) and urea (28 g)
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 160-165° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 70° C.
ADDITION
Type
ADDITION
Details
ethanol (150 ml) was added
FILTRATION
Type
FILTRATION
Details
The precipitated 4-(2-methoxyphenyl)-2,6-piperidinedione was filtered off
CUSTOM
Type
CUSTOM
Details
subsequently dried
ADDITION
Type
ADDITION
Details
To a suspension of LiAlH4 (30 g) in dry THF (1000 ml)
ADDITION
Type
ADDITION
Details
were added small portions (in total 65 g) of the piperidinedione while the temperature
TEMPERATURE
Type
TEMPERATURE
Details
gradually raised
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled below 10° C.
ADDITION
Type
ADDITION
Details
diluted aqueous NaOH solution (4M) (60 ml) was cautiously added
CUSTOM
Type
CUSTOM
Details
Precipitated inorganic salts
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the remaining oil was dissolved in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anh. Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dichloromethane evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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